![molecular formula C13H17N7 B5754187 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5754187.png)
4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
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Overview
Description
4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This triazine derivative has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is not fully understood. However, studies have shown that it induces apoptosis (cell death) in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has minimal toxicity towards normal cells. It has been shown to have anti-inflammatory and antioxidant properties. It also has potential applications in the treatment of neurodegenerative diseases due to its ability to inhibit the formation of amyloid-beta peptide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is its potent anti-cancer activity. It has also been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a therapeutic agent.
Future Directions
There are several future directions for the research of 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine. One direction is to further study its mechanism of action to fully understand its anti-cancer activity. Another direction is to optimize its synthesis method to obtain higher yields of the compound. It can also be studied for its potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, it can be further developed as a diagnostic tool for cancer.
In conclusion, 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a promising compound that has potential applications in various scientific fields. Its potent anti-cancer activity, minimal toxicity towards normal cells, and other biochemical and physiological effects make it a promising candidate for cancer treatment and other applications. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of 4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with pyrrolidine and hydrazine hydrate. Another method involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with pyrrolidine and phenylhydrazine. These methods have been optimized to obtain high yields of the compound.
Scientific Research Applications
4-hydrazino-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as a diagnostic tool for cancer.
properties
IUPAC Name |
4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7/c14-19-12-16-11(15-10-6-2-1-3-7-10)17-13(18-12)20-8-4-5-9-20/h1-3,6-7H,4-5,8-9,14H2,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPSFLVZJNMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5662445 |
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